Cas no 1024736-99-9 (N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine)

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine structure
1024736-99-9 structure
商品名:N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine
CAS番号:1024736-99-9
MF:C12H9ClN4O4S
メガワット:340.742259740829
MDL:MFCD00245009
CID:5230083

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine
    • MDL: MFCD00245009
    • インチ: 1S/C12H9ClN4O4S/c13-9-2-4-10(5-3-9)22(20,21)11(17(18)19)8-16-12-14-6-1-7-15-12/h1-8H,(H,14,15,16)/b11-8+
    • InChIKey: MFPMMTOESQULLU-DHZHZOJOSA-N
    • ほほえんだ: C1(N/C=C(/S(C2=CC=C(Cl)C=C2)(=O)=O)\[N+]([O-])=O)=NC=CC=N1

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB161287-10 g
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene
1024736-99-9
10 g
€482.50 2023-07-20
abcr
AB161287-5g
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene; .
1024736-99-9
5g
€377.50 2024-06-10
abcr
AB161287-1g
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene; .
1024736-99-9
1g
€211.30 2024-06-10
abcr
AB161287-10g
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene; .
1024736-99-9
10g
€482.50 2024-06-10
abcr
AB161287-1 g
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene
1024736-99-9
1 g
€211.30 2023-07-20
abcr
AB161287-5 g
1-((4-Chlorophenyl)sulfonyl)-1-nitro-2-(pyrimidin-2-ylamino)ethene
1024736-99-9
5 g
€377.50 2023-07-20

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine 関連文献

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N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amineに関する追加情報

Research Brief on N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine (CAS: 1024736-99-9)

N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine (CAS: 1024736-99-9) is a novel small-molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonyl-nitroethenyl-pyrimidine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, positioning it as a candidate for further drug development.

The compound's structure features a 4-chlorophenylsulfonyl group linked to a nitroethenyl moiety, which is further connected to a pyrimidin-2-amine core. This structural arrangement confers unique electronic and steric properties, enabling selective interactions with biological targets. Recent research has focused on elucidating the compound's binding affinity for specific proteins, such as kinases and transcription factors, which are implicated in diseases like cancer and inflammatory disorders. Computational docking studies and X-ray crystallography have provided insights into its binding modes, revealing key interactions with active sites or allosteric pockets.

In vitro and in vivo studies have demonstrated that N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine exhibits potent inhibitory activity against several disease-relevant targets. For instance, it has been shown to suppress the activity of NF-κB, a transcription factor involved in inflammation and cancer progression, by disrupting its interaction with co-activator proteins. Additionally, the compound has displayed anti-proliferative effects in cancer cell lines, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for developing anti-inflammatory and anti-cancer agents.

Pharmacokinetic evaluations of the compound have revealed favorable properties, including moderate plasma stability and acceptable bioavailability in rodent models. However, challenges such as metabolic clearance and tissue distribution require further optimization. Recent efforts have focused on structural modifications to enhance its drug-like properties, such as improving solubility and reducing off-target effects. Derivatives of the parent compound are currently under investigation to identify analogs with superior efficacy and safety profiles.

In conclusion, N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine represents a promising scaffold for therapeutic development. Its unique chemical structure and biological activity make it a valuable tool for studying PPIs and enzyme inhibition. Ongoing research aims to translate these findings into preclinical candidates, with the ultimate goal of advancing this compound into clinical trials. Future studies will need to address its pharmacokinetic limitations and explore its potential in combination therapies.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1024736-99-9)N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]pyrimidin-2-amine
A1101992
清らかである:99%/99%
はかる:5g/10g
価格 ($):224.0/286.0